molecular formula C8H11NO8 B141607 Imidodisuccinic acid CAS No. 131669-35-7

Imidodisuccinic acid

Cat. No. B141607
M. Wt: 249.17 g/mol
InChI Key: PQHYOGIRXOKOEJ-UHFFFAOYSA-N
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Patent
US06207010B1

Procedure details

In another particular embodiment, an Ma melt and aqueous sodium hydroxide solution are metered simultaneously and continuously in a molar ratio of MA:NaOH:H2O=2:1.5-3.5:6-20 into a maleic acid salt solution or pumpable suspension, which has been initially introduced and is of like composition, at temperatures of 75-125° C. This solution or suspension is pumped, with residence times of 0.1-5 h, into a second mixer, into which liquid ammonia or a concentrated aqueous ammonia solution is added continuously. the molar ratio of MA:ammonia here is 2:1.5-3.5. This solution is reacted at temperatures of 90-145° C. and residence times of 0.3-25 h in a continuous reactor. Ammonia and water are distilled off from the reaction mixture in a continuous distillation column at temperatures of 70-140° C. and residence times of 0.1-25 h, with continuous addition of water and aqueous sodium hydroxide solution corresponding to 0.5-2.5 mol of NaOH per 2 mol of MA originally employed. After the addition of water, solutions with solids contents of 5-60% by weight are obtained, and are subjected to a clarifying filtration, if appropriate. The product solutions have yields of >73% of iminodisuccinic acid, <3% of maleic acid, <10% of fumaric acid, <5% of malic acid and <15% of the particular theoretical yields of aspartic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
3%
Yield
10%
Yield
5%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]\[C:6]([OH:8])=[O:7].[NH3:11]>O>[NH:11]([CH:4]([CH2:5][C:6]([OH:8])=[O:7])[C:3]([OH:9])=[O:1])[CH:5]([CH2:4][C:3]([OH:10])=[O:9])[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]\[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]/[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])[CH:4]([CH2:5][C:6]([OH:8])=[O:7])[OH:1] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is of like composition, at temperatures of 75-125° C
CUSTOM
Type
CUSTOM
Details
This solution is reacted at temperatures of 90-145° C. and residence times of 0.3-25 h in a continuous reactor
Duration
12.65 (± 12.35) h
CUSTOM
Type
CUSTOM
Details
are obtained
FILTRATION
Type
FILTRATION
Details
are subjected to a clarifying filtration

Outcomes

Product
Name
Type
product
Smiles
N(C(C(=O)O)CC(=O)O)C(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
C(\C=C\C(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
C(C(O)CC(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06207010B1

Procedure details

In another particular embodiment, an Ma melt and aqueous sodium hydroxide solution are metered simultaneously and continuously in a molar ratio of MA:NaOH:H2O=2:1.5-3.5:6-20 into a maleic acid salt solution or pumpable suspension, which has been initially introduced and is of like composition, at temperatures of 75-125° C. This solution or suspension is pumped, with residence times of 0.1-5 h, into a second mixer, into which liquid ammonia or a concentrated aqueous ammonia solution is added continuously. the molar ratio of MA:ammonia here is 2:1.5-3.5. This solution is reacted at temperatures of 90-145° C. and residence times of 0.3-25 h in a continuous reactor. Ammonia and water are distilled off from the reaction mixture in a continuous distillation column at temperatures of 70-140° C. and residence times of 0.1-25 h, with continuous addition of water and aqueous sodium hydroxide solution corresponding to 0.5-2.5 mol of NaOH per 2 mol of MA originally employed. After the addition of water, solutions with solids contents of 5-60% by weight are obtained, and are subjected to a clarifying filtration, if appropriate. The product solutions have yields of >73% of iminodisuccinic acid, <3% of maleic acid, <10% of fumaric acid, <5% of malic acid and <15% of the particular theoretical yields of aspartic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
3%
Yield
10%
Yield
5%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]\[C:6]([OH:8])=[O:7].[NH3:11]>O>[NH:11]([CH:4]([CH2:5][C:6]([OH:8])=[O:7])[C:3]([OH:9])=[O:1])[CH:5]([CH2:4][C:3]([OH:10])=[O:9])[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]\[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])/[CH:4]=[CH:5]/[C:6]([OH:8])=[O:7].[C:3]([OH:10])(=[O:9])[CH:4]([CH2:5][C:6]([OH:8])=[O:7])[OH:1] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is of like composition, at temperatures of 75-125° C
CUSTOM
Type
CUSTOM
Details
This solution is reacted at temperatures of 90-145° C. and residence times of 0.3-25 h in a continuous reactor
Duration
12.65 (± 12.35) h
CUSTOM
Type
CUSTOM
Details
are obtained
FILTRATION
Type
FILTRATION
Details
are subjected to a clarifying filtration

Outcomes

Product
Name
Type
product
Smiles
N(C(C(=O)O)CC(=O)O)C(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
C(\C=C\C(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
C(C(O)CC(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.